5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C17H21N3O2S It is characterized by a pyridine ring substituted with a tosylated pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. One common method includes the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine.
Pyridine derivatives: Compounds like 2-aminopyridine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a tosylated pyrrolidine group and a pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H19N3O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3,(H2,17,18) |
InChI Key |
STGIZCLJRDVWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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